molecular formula C9H10N2O2S B6159967 1-methyl-1H-indole-2-sulfonamide CAS No. 702693-73-0

1-methyl-1H-indole-2-sulfonamide

Cat. No.: B6159967
CAS No.: 702693-73-0
M. Wt: 210.3
InChI Key:
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Description

1-Methyl-1H-indole-2-sulfonamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-indole-2-sulfonamide typically involves the sulfonation of 1-methylindole. One common method includes the reaction of 1-methylindole with chlorosulfonic acid, followed by neutralization with ammonia or an amine to yield the sulfonamide derivative . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indole-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-methyl-1H-indole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1H-indole-2-sulfonamide is unique due to the specific positioning of the methyl and sulfonamide groups, which confer distinct chemical properties and biological activities. This compound’s unique structure allows for targeted interactions with molecular targets, making it a valuable tool in medicinal chemistry and drug development .

Properties

CAS No.

702693-73-0

Molecular Formula

C9H10N2O2S

Molecular Weight

210.3

Purity

95

Origin of Product

United States

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